molecular formula C9H8F2O3 B6618304 4-(difluoromethyl)-2-methoxybenzoic acid CAS No. 1785584-23-7

4-(difluoromethyl)-2-methoxybenzoic acid

Cat. No.: B6618304
CAS No.: 1785584-23-7
M. Wt: 202.15 g/mol
InChI Key: XMSRWGIDHNJIKL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of 2-methoxybenzoic acid using difluoromethylating agents such as ClCF₂H in the presence of a base . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-2-methoxybenzoic acid
  • 4-(Chloromethyl)-2-methoxybenzoic acid
  • 4-(Bromomethyl)-2-methoxybenzoic acid

Comparison: 4-(Difluoromethyl)-2-methoxybenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s hydrogen-bonding ability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRWGIDHNJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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